![molecular formula C25H50N2O2 B566015 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl CAS No. 22977-65-7](/img/structure/B566015.png)
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl
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Overview
Description
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-PAM-TEMPOL) is an organosulfur compound extensively studied for its role as a free radical scavenger and antioxidant . Its application in scientific research encompasses the investigation of oxidative stress, inflammation, and cell death .
Molecular Structure Analysis
The molecular weight of 4-PAM-TEMPOL is 409.67 and its molecular formula is C25H49N2O2 . The exact structure is not provided in the search results.Chemical Reactions Analysis
The primary function of 4-PAM-TEMPOL is as a free radical scavenger, effectively neutralizing and preventing damage caused by free radicals to cells and tissues. It achieves this by donating an electron to the free radical, a process known as "reduction" .Physical And Chemical Properties Analysis
4-PAM-TEMPOL is a dark orange to dark brown sticky solid . It is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .Scientific Research Applications
Catalytic Oxidation
This compound serves as a catalytic oxidant for copper-catalyzed, greener oxidation of alcohols under aerobic conditions .
Organic Synthesis
It is used in the synthesis of Bobbitt’s salt , a stoichiometric oxidation reagent for various alcohols and oxidative cleavage of benzyl ethers .
Antioxidant Research
4-PAM-TEMPOL is extensively studied for its role as a free radical scavenger and antioxidant, particularly in investigating oxidative stress and inflammation .
Polymer Stabilization
It acts as an additive for light and heat stability of polyamide 6 containing hindered piperidine amines and tertiary amines .
Fiber-Reactive Yellowing Inhibitor
The compound is used as a fiber-reactive yellowing inhibitor for partial brightness stabilization of peroxide-bleached pulps .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects due to their antioxidative properties.
MilliporeSigma - 4-Amino-2,2,6,6-tetramethylpiperidine MilliporeSigma - TEMPO Santa Cruz Biotechnology - 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl X-Mol - Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium
Safety And Hazards
properties
InChI |
InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYKZGOJSXDSAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl |
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